molecular formula C17H19Cl3N2O2S B2610042 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride CAS No. 1351633-58-3

2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2610042
CAS No.: 1351633-58-3
M. Wt: 421.76
InChI Key: XBQCIDUVNZIEGP-UHFFFAOYSA-N
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Description

2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a piperazine ring substituted with a dichlorobenzoyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,5-dichlorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Thiophene Ring: The thiophene ring is then introduced through a coupling reaction. This can be done by reacting the piperazine derivative with a thiophene-containing reagent under appropriate conditions.

    Hydroxylation: The final step involves the introduction of the hydroxyl group to form the ethan-1-ol moiety. This can be achieved through a reduction reaction using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and equipment. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dichlorobenzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the dichlorobenzoyl group would yield a benzyl derivative.

Scientific Research Applications

2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a receptor antagonist or agonist.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Biochemistry: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-ol: This compound has a similar piperazine structure but with a methoxyphenyl group instead of a dichlorobenzoyl group.

    4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound features a similar piperazine and thiophene structure but with different substituents.

Uniqueness

2-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is unique due to the presence of both the dichlorobenzoyl and thiophene groups, which may confer distinct biological activities and chemical properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S.ClH/c18-12-3-4-14(19)13(10-12)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16;/h1-4,9-10,15,22H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQCIDUVNZIEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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